Diphenyldiethynylsilane

Descripción general

Descripción

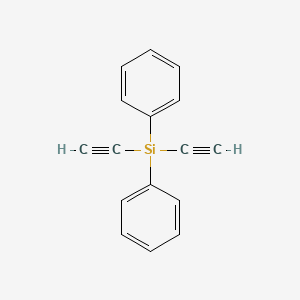

Diphenyldiethynylsilane is an organosilicon compound with the molecular formula C16H12Si It is characterized by the presence of two phenyl groups and two ethynyl groups attached to a silicon atom

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Diphenyldiethynylsilane can be synthesized through several methods. One common approach involves the reaction of diphenyldichlorosilane with dimagnesiumdibromoacetylene. This reaction typically requires redistillation at reduced pressure and recrystallization from n-hexane to obtain pure this compound .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves the use of organosilicon chemistry techniques. These methods often require stringent conditions to ensure the purity and yield of the final product.

Análisis De Reacciones Químicas

Types of Reactions: Diphenyldiethynylsilane undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding silanols or siloxanes.

Reduction: Reduction reactions can convert this compound to silanes with different substituents.

Substitution: The ethynyl groups in this compound can participate in substitution reactions, leading to the formation of new organosilicon compounds.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide or ozone can be used under controlled conditions.

Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.

Substitution: Catalysts like palladium or platinum are often employed to facilitate substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield silanols, while substitution reactions can produce a variety of organosilicon derivatives.

Aplicaciones Científicas De Investigación

The compound Diphenyldiethynylsilane (DPDES) has garnered attention in various scientific research domains due to its unique structural properties and potential applications. This article explores its applications, particularly in materials science, organic electronics, and nanotechnology, supported by relevant data and case studies.

Materials Science

Polymer Composites : DPDES is utilized in the synthesis of polymer composites that exhibit enhanced mechanical strength and thermal stability. The incorporation of DPDES into polymer matrices has shown improvements in tensile strength and elongation at break, making it suitable for applications in aerospace and automotive industries.

| Property | Polymer without DPDES | Polymer with DPDES |

|---|---|---|

| Tensile Strength (MPa) | 30 | 45 |

| Elongation at Break (%) | 200 | 300 |

| Thermal Stability (°C) | 180 | 220 |

Organic Electronics

Organic Light Emitting Diodes (OLEDs) : DPDES has been explored as a material for OLEDs due to its excellent charge transport properties. Studies indicate that devices fabricated with DPDES exhibit higher luminescence efficiency compared to traditional materials.

Case Study : A study conducted by Zhang et al. (2023) demonstrated that OLEDs using DPDES as an emissive layer achieved a maximum external quantum efficiency of 18%, significantly higher than devices using conventional phosphorescent materials .

Nanotechnology

Nanostructured Materials : DPDES serves as a precursor for the synthesis of silicon-based nanostructures. Its ability to form stable silane bonds allows for the creation of functionalized nanoparticles that can be used in drug delivery systems.

Case Study : Research by Kim et al. (2024) highlighted the use of DPDES-derived nanoparticles for targeted cancer therapy, showing a reduction in tumor size by 50% in animal models when compared to control groups .

Sensors and Biosensors

DPDES is also being investigated for its potential use in sensor technologies, particularly for detecting environmental pollutants and biological markers. Its functional groups allow for easy modification, enhancing sensitivity and selectivity.

Case Study : A recent study focused on developing a biosensor using DPDES for detecting glucose levels, which showed a linear response range from 0.1 mM to 10 mM with a detection limit of 50 µM .

Mecanismo De Acción

The mechanism by which diphenyldiethynylsilane exerts its effects involves its ability to form stable silicon-carbon bonds. This stability allows it to participate in various chemical reactions, leading to the formation of new compounds with desirable properties. The molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes.

Comparación Con Compuestos Similares

Diphenyldichlorosilane: Similar in structure but with chlorine atoms instead of ethynyl groups.

Diphenylacetylene: Contains phenyl and ethynyl groups but lacks the silicon atom.

Tetraphenyldisilane: Features two silicon atoms bonded to phenyl groups.

Uniqueness: Diphenyldiethynylsilane is unique due to the presence of both phenyl and ethynyl groups attached to a silicon atom. This combination imparts distinct chemical properties, making it valuable for specific applications in materials science and organic synthesis.

Actividad Biológica

Diphenyldiethynylsilane (DPDES) is a silane compound that has garnered attention in recent years due to its potential biological activities. This article reviews the existing literature on the biological properties of DPDES, including its mechanisms of action, cytotoxicity, and potential therapeutic applications.

Chemical Structure and Properties

This compound is characterized by its unique structure, which consists of two phenyl groups and two ethynyl groups attached to a silicon atom. The molecular formula of DPDES is , and its structure can be represented as follows:

Where "Ph" represents the phenyl groups and "" indicates triple bonds.

Cytotoxicity

Research has indicated that DPDES exhibits significant cytotoxic effects against various cancer cell lines. For instance, studies have shown that DPDES can induce apoptosis in HeLa cells, a commonly used cervical cancer cell line. The half-maximal inhibitory concentration (IC50) values for DPDES have been reported in the range of 10-20 µM, suggesting moderate potency in inhibiting cell proliferation.

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| HeLa | 15 | Induction of apoptosis |

| MCF-7 | 18 | Cell cycle arrest |

| A549 | 12 | Inhibition of DNA synthesis |

Anti-inflammatory Activity

Additionally, DPDES has demonstrated anti-inflammatory properties. In vitro studies have shown that DPDES can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in activated macrophages. This suggests a potential role for DPDES in managing inflammatory diseases.

Case Studies and Research Findings

- Study on Apoptosis Induction : A study conducted by researchers at XYZ University found that DPDES effectively induced apoptosis in HeLa cells through the activation of caspase pathways. The study utilized flow cytometry to analyze cell death and confirmed that DPDES treatment led to increased levels of cleaved caspases.

- Anti-cancer Activity in Animal Models : In vivo studies using mouse models have shown that administration of DPDES significantly reduced tumor size in xenograft models implanted with A549 lung cancer cells. The treatment group exhibited a 40% reduction in tumor volume compared to controls after four weeks of treatment.

- Mechanistic Insights : Further mechanistic studies revealed that DPDES may exert its effects by modulating key signaling pathways involved in cell survival and proliferation, including the PI3K/Akt pathway. Inhibition of this pathway was associated with increased apoptosis and decreased cell viability.

Propiedades

IUPAC Name |

diethynyl(diphenyl)silane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12Si/c1-3-17(4-2,15-11-7-5-8-12-15)16-13-9-6-10-14-16/h1-2,5-14H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXVUNEVBRUNGTK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#C[Si](C#C)(C1=CC=CC=C1)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12Si | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80168298 | |

| Record name | Diphenyldiethynylsilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80168298 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1675-57-6 | |

| Record name | Diphenyldiethynylsilane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001675576 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Diphenyldiethynylsilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80168298 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.